Product packaging for 5-Isopropylaminopyridine-2-amine(Cat. No.:)

5-Isopropylaminopyridine-2-amine

Cat. No.: B13880051
M. Wt: 151.21 g/mol
InChI Key: SYJKHNDHKWZDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Isopropylaminopyridine-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery. It features an aminopyridine scaffold, a structure recognized for its favorable physicochemical properties, including reduced lipophilicity and improved aqueous solubility, which are beneficial for developing drug-like molecules . The aminopyridine core is a privileged structure in pharmaceuticals, contributing to additional target interactions and enhancing metabolic stability . This compound serves as a valuable building block in organic synthesis. Researchers utilize such aminopyridine derivatives as intermediates to construct more complex nitrogen-containing heterocycles, which are common frameworks in active pharmaceutical ingredients . The presence of the amine functional group on the pyridine ring allows for straightforward further chemical modifications through various synthetic transformations, making it a versatile precursor . Applications & Research Value The 2-aminopyridine structure is a key motif in developing compounds for biomedical research. Recent studies highlight the significance of aryl-substituted 2-aminopyridine derivatives as potential therapeutic agents, demonstrating their relevance in modern chemical biology and inhibitor development . While specific biological data for this compound may be limited, its structural analogy to other developed molecules positions it as a candidate for exploring new biologically active compounds . Notice This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B13880051 5-Isopropylaminopyridine-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-N-propan-2-ylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6,11H,1-2H3,(H2,9,10)

InChI Key

SYJKHNDHKWZDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Isopropylaminopyridine 2 Amine

Established Synthetic Routes for 5-Isopropylaminopyridine-2-amine

The synthesis of substituted aminopyridines like this compound can be achieved through several foundational organic chemistry reactions. These methods often involve building the pyridine (B92270) ring system or modifying a pre-existing one.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

While this compound is a pyridine derivative, the principles of nucleophilic substitution on pyrimidine rings are highly relevant and instructive. The pyrimidine ring, containing two nitrogen atoms, is electron-deficient, which facilitates nucleophilic aromatic substitution. wikipedia.org This reactivity is particularly pronounced at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in Leaving groups, such as halogens (e.g., chloro groups), at these positions are readily displaced by nucleophiles. bhu.ac.in Chlorinated pyrimidines, often prepared from the corresponding pyrimidones using reagents like phosphorus oxychloride, serve as common precursors for these reactions. bhu.ac.in For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes substitution with various nucleophiles, including dimethylamine, to yield the corresponding substituted products. rsc.org

Analogously, in the synthesis of the target pyridine compound, a key strategy involves the nucleophilic substitution of a leaving group at the 5-position of a 2-aminopyridine (B139424) precursor. A common starting material would be a 2-amino-5-halopyridine. The reaction with isopropylamine (B41738), acting as the nucleophile, would displace the halide to form the desired C-N bond, yielding this compound. The challenge in this approach is the potential for side reactions, as the amino group at the C2 position is also nucleophilic. However, the C-5 position of 2-aminopyridine is more electron-rich, making the C-X bond less polarized and less susceptible to a standard SNAr reaction, often necessitating catalyzed approaches. rsc.org

Condensation and Cyclization Approaches

Condensation and cyclization reactions provide a powerful means to construct the heterocyclic core of aminopyridines and aminopyrimidines from acyclic precursors. The classical synthesis of pyrimidines involves the condensation of a β-dicarbonyl compound with an N-C-N containing species like guanidine (B92328) (to form 2-aminopyrimidines) or urea (B33335) (to form 2-pyrimidinones). wikipedia.org This method is highly versatile, allowing for the introduction of various substituents onto the pyrimidine ring. Addressing the rate-limiting aromatization step in these condensations has been a key area of research to produce a more rapid and general process. acs.org

For pyridine synthesis, cyclization of appropriately substituted acyclic precursors is also a common strategy. acs.org For example, substituted 2-aminopyridines can be synthesized via multicomponent reactions using enaminones as key precursors. nih.govresearchgate.net The synthesis of the target compound could be envisioned through the cyclization of a precursor containing the isopropylamino group, or this group could be introduced after the formation of the pyridine ring. Condensation-based methods that feature azomethine ylides as key intermediates have also emerged as a versatile approach for the C-H bond functionalization of amines to create complex cyclic amines. nih.gov

One-Pot Synthetic Pathways for Substituted Aminopyrimidines

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nanobioletters.commdpi.com Several one-pot methods have been developed for the synthesis of substituted aminopyrimidines. For instance, microwave-assisted synthesis involving the condensation of chalcones and guanidine nitrate (B79036) has been used to produce aminopyrimidine derivatives. nanobioletters.com Another example is the three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) to yield wikipedia.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine derivatives. mdpi.com

These principles are directly applicable to the synthesis of substituted aminopyridines. One-pot reactions for 2-amino-3-cyanopyridine (B104079) derivatives have been developed using enaminones, malononitrile, and various primary amines under solvent-free conditions. nih.govscispace.com A similar strategy could be adapted for this compound, potentially by using a different set of starting materials in a convergent, one-pot fashion. For instance, a visible light-mediated, photocatalyst-free, one-pot synthesis has been developed for N-substituted 2-aminobenzimidazoles, which involves N-substitution, thiourea (B124793) formation, and cyclodesulfurization in a single flask. nih.gov

Advanced Synthetic Techniques Applied to Aminopyridine/Pyrimidine Derivatives

Modern synthetic chemistry offers advanced tools that provide milder, more efficient, and selective routes to complex molecules like substituted aminopyridines.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition-metal catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) bonds, are among the most powerful methods for synthesizing arylamines. rsc.org The Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are the premier reactions in this class. rsc.orgacs.org These methods are ideal for the synthesis of this compound from a precursor like 2-amino-5-halopyridine and isopropylamine.

Significant research has focused on developing catalysts and conditions that are tolerant of other functional groups, such as the unprotected amino group at the C2 position. rsc.org Copper-catalyzed amination using CuI and a 1,2-diol ligand has been shown to be effective for the selective amination at the electron-rich C-5 position of unprotected 2-amino-5-halopyridines. rsc.orgresearchgate.net This method is generally mild and economical. Palladium-catalyzed systems also offer efficient routes, though they can require specific, and sometimes costly, phosphine (B1218219) ligands and strong bases. rsc.org A sequential metal-catalyzed approach can also be used, for example, in the synthesis of 2-amido-indoles, which involves a selective copper-catalyzed Csp-N bond formation followed by a palladium-catalyzed Csp2-N bond formation. nih.gov

Table 1: Examples of Metal-Catalyzed C-N Coupling for Aminopyridine Synthesis
PrecursorAmineCatalyst/LigandBaseSolventKey FindingReference
2-Amino-5-iodopyridineVarious aminesCuI / 1,2-CyclohexanediolK2CO3DioxaneSelective amination at the C-5 position of unprotected 2-aminopyridine. rsc.org
2-Bromo-5-iodopyridineVarious aminesCuI / Ethylene glycolCs2CO3DioxanePreferential amination at the C-5 position over the C-2 bromo position. rsc.org
ortho-Haloaryl acetylenic bromidesAmidesCuSO4·5H2O / 1,10-Phenanthroline--Highly selective for Csp-N bond formation to create ynamides. nih.gov
HalopyridinesVarious aminesPd(dba)2 / BINAPNaO-t-BuTolueneGeneral method for palladium-catalyzed amination of halopyridines. acs.org

Solvent-Free and Catalyst-Free Synthesis Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing synthesis protocols that minimize or eliminate the use of solvents and catalysts. Multicomponent reactions are particularly well-suited for solvent-free conditions. mdpi.com For example, 4-substituted aminopyrido[2,3-d]pyrimidines can be synthesized in good yields by heating a mixture of 2-aminopyridines, triethyl orthoformate, and a primary amine without any solvent. mdpi.com Similarly, a variety of substituted 2-aminopyridines can be accessed through a solvent-free, three-component reaction of enaminones, malononitrile, and primary amines. nih.govresearchgate.net

Catalyst-free methods have also been reported. A mild, catalyst-free synthesis of 2-aminopyridines was achieved by reacting a dihydrothiazolopyridinium salt with an excess of an amine. nih.gov For simple liquid amines, the reaction can be run neat (solvent-free), proceeding regioselectively to afford the 2-aminopyridine derivative in good yield. nih.gov While this specific precursor is unique, the principle of activating the pyridine ring towards nucleophilic attack without a metal catalyst represents an important advancement in synthetic methodology.

Chemo- and Regioselective Functionalization Strategies

The functionalization of pyridine rings presents a unique set of challenges due to the electron-deficient nature of the heterocycle. Electrophilic substitutions on pyridine often necessitate harsh reaction conditions, such as high temperatures or the use of strong acid or base catalysts. youtube.com The presence of an amino group at the 2-position and an isopropylamino group at the 5-position of the target compound further complicates selective functionalization, as these groups can also react with electrophiles.

Strategies to achieve regioselectivity in the functionalization of pyridines often involve directing group effects or the use of specific reagents that favor substitution at a particular position. For instance, radical chlorination can be employed, although it may lead to a mixture of products as the reactivity of the pyridine ring towards radicals does not significantly change after the first substitution. youtube.com In contrast, ionic brominations with bromine and a strong acid can exhibit different regioselectivity compared to radical reactions. youtube.com

The nitrogen atom of the pyridine ring is a primary site for electrophilic attack, leading to the formation of a stable pyridinium (B92312) salt. This can deactivate the ring towards further electrophilic substitution or direct incoming nucleophiles to the 2- or 4-positions. youtube.com Therefore, careful selection of reagents and reaction conditions is paramount to control the site of functionalization on the this compound core.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. These include halogenated pyridines or pyrimidines and the corresponding alkylamino precursors.

Halogenated pyrimidines are versatile intermediates that can be converted to aminopyridines through nucleophilic substitution reactions. One common approach to introduce a halogen to a pyrimidine ring is through the reaction of a hydroxypyrimidine with a halogenating agent. google.com For example, a 4-hydroxypyrimidine (B43898) derivative can be converted to its corresponding 4-halo derivative. google.com Various halogenating agents can be employed, such as N-chlorosuccinimide, N-bromosuccinimide, phosphoryl chloride, phosphoryl bromide, and phosphorus pentachloride. bu.edu.eg

The synthesis of the pyrimidine ring itself can be achieved through several methods, with a widely used approach involving the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative. bu.edu.eg Another strategy involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an oxidizing agent like TEMPO and an iron(II)-complex. organic-chemistry.org

Intermediate TypeSynthetic ApproachReagents
Halogenated PyrimidineHalogenation of HydroxypyrimidinePhosphoryl chloride, Phosphorus pentachloride, N-halosuccinimides
Pyrimidine RingCondensation1,3-dicarbonyl compound and amidine/urea/thiourea
Pyrimidine RingOxidative AnnulationKetone, Amidine, Oxidizing Agent (e.g., TEMPO)

The isopropylamino group is a key structural feature of the target molecule. The synthesis of the necessary alkylamino precursor, isopropylamine, is well-established. More complex alkylamino precursors can be synthesized through various methods, such as the reaction of an alkyl halide with an amine. For instance, the synthesis of 1-alkylamino-4-bromopentane derivatives has been reported. nih.gov In the context of synthesizing this compound, the direct use of commercially available isopropylamine in a nucleophilic substitution reaction with a suitably activated pyridine or pyrimidine precursor is a common and efficient strategy.

Derivatization and Structural Modification of this compound Analogs

Once the this compound core is synthesized, further derivatization can be carried out to explore structure-activity relationships and develop new analogs with desired properties.

The primary amino group at the 2-position of this compound is a versatile handle for derivatization. It can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis and medicinal chemistry.

Furthermore, the primary amine can react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orglumenlearning.com The formation of imines is generally most efficient at a pH of around 4-5. lumenlearning.comyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then undergoes dehydration to yield the imine. libretexts.orglibretexts.org

Reaction TypeReactantsProductKey Conditions
AmidationThis compound, Carboxylic Acid/DerivativeN-(5-(isopropylamino)pyridin-2-yl)amideCoupling agent or activation of carboxylic acid
Imine FormationThis compound, Aldehyde/KetoneImine (Schiff Base)Acid catalysis (pH ~4-5)

Introducing a variety of substituents onto the pyridine ring of this compound analogs can significantly impact their chemical and biological properties. The positions available for substitution on the pyridine ring (positions 3, 4, and 6) can be targeted through various synthetic strategies.

As mentioned previously, electrophilic aromatic substitution on the pyridine ring can be challenging. However, by carefully controlling the reaction conditions and utilizing directing group effects of the existing amino substituents, selective functionalization can be achieved. For instance, nitration can be accomplished using reagents like nitro-saccharin in the presence of a Lewis acid. youtube.com

Another powerful strategy for introducing substituents is through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These methods typically require a halogenated pyridine precursor, which can then be coupled with a wide range of boronic acids, alkenes, or amines, respectively, to introduce diverse functional groups. The choice of catalyst and ligands is crucial for the success of these transformations.

The introduction of substituents can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if an electron-withdrawing group is present on the ring or if a good leaving group (like a halogen) is at an activated position (e.g., 2- or 4-position).

PositionSynthetic StrategyExample Reaction
3, 4, or 6Electrophilic Aromatic SubstitutionNitration, Halogenation
3, 4, or 6Cross-Coupling ReactionsSuzuki, Heck, Buchwald-Hartwig
2, 4, or 6Nucleophilic Aromatic SubstitutionReaction with nucleophiles on a halogenated precursor

Strategies for Chiral Resolution and Enantioselective Synthesis of Related Amines

The production of enantiomerically pure chiral amines is a critical endeavor in synthetic chemistry, particularly for the pharmaceutical industry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific methodologies for the chiral resolution or enantioselective synthesis of this compound are not extensively detailed in the literature, a variety of established and innovative strategies are available for structurally related amines, particularly functionalized aminopyridines and other chiral amines. These approaches can be broadly categorized into chiral resolution of racemic mixtures and direct enantioselective synthesis.

Chiral resolution involves the separation of a 50:50 mixture of enantiomers. libretexts.org This is often considered a less efficient method as it inherently involves discarding at least half of the synthesized material, unless a racemization and recycling process for the unwanted enantiomer is implemented. wikipedia.orgrsc.org

One of the most traditional and widely used methods for resolving racemic amines is the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Following separation, the desired enantiomer of the amine can be recovered by removing the chiral resolving agent. wikipedia.org Common chiral resolving agents for amines include tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The success of this method is highly dependent on finding a suitable resolving agent that forms well-defined crystals with one of the diastereomeric salts.

Another powerful technique for chiral separation is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC). mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov A wide variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs being particularly common and effective for separating a broad range of chiral compounds, including various heterocyclic compounds and amines. nih.govmdpi.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the chiral separation of derivatives such as hexahydroquinolines. doi.org

In contrast to resolving a racemic mixture, enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from a prochiral substrate. This approach is generally more efficient and is the focus of much contemporary research.

A prominent strategy for the enantioselective synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds. nih.govacs.org This method involves the use of a chiral catalyst, typically a transition metal complex (e.g., iridium or rhodium) coordinated to a chiral ligand. nih.govacs.org These chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. nih.gov For instance, iridium complexes with phosphine-phosphoramidite ligands have been shown to be effective for the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org

Enantioselective reductive amination of ketones is another direct and powerful method for synthesizing chiral primary amines. thieme-connect.com This reaction involves the condensation of a ketone with an ammonia (B1221849) source to form an imine in situ, which is then asymmetrically reduced. While significant progress has been made, challenges such as the instability of the imine intermediate and the strong coordination of nitrogen-containing reagents to the metal catalyst persist. thieme-connect.com

Biocatalysis has emerged as a valuable tool for the enantioselective synthesis of chiral amines, offering high selectivity under mild reaction conditions. nih.govacs.org Engineered enzymes, such as variants of myoglobin, have been developed to catalyze the asymmetric N-H carbene insertion of aromatic amines with diazoesters. nih.govacs.org By tuning the chiral environment within the enzyme's active site, high enantioselectivities can be achieved for the synthesis of a range of substituted aryl amines. nih.gov

For aminopyridine derivatives specifically, a cation-directed cyclization of aminopyridine-derived imines has been developed to access functionalized 4- and 6-azaindolines with high levels of enantioselectivity. nih.gov Furthermore, an asymmetric catalytic approach for the construction of C3-multifunctionalized α-hydroxy-β-amino pyridines has been reported, which relies on the modulation of two chiral catalysts. acs.org

Compound/Derivative ClassSynthetic/Resolution StrategyKey Reagents/CatalystsReference
Racemic AminesCrystallization of diastereomeric saltsChiral acids (e.g., Tartaric acid) libretexts.orgwikipedia.org
Chiral AminesChiral HPLCPolysaccharide-based CSPs nih.gov
Prochiral IminesAsymmetric HydrogenationIr/f-binaphane, Ir/phosphine-phosphoramidite ligands acs.org
KetonesEnantioselective Reductive AminationMetal catalysts with chiral ligands thieme-connect.com
Aromatic AminesBiocatalytic N-H Carbene InsertionEngineered Myoglobin variants nih.govacs.org
Aminopyridine-derived IminesCation-Directed CyclizationPhase-transfer catalyst nih.gov
α-Pyridyl Diazoacetate and IminesAsymmetric CatalysisTwo independent chiral catalysts acs.org
Hexahydroquinoline DerivativesSupercritical Fluid ChromatographyChiral stationary phases doi.org

Spectroscopic and Crystallographic Elucidation of 5 Isopropylaminopyridine 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 5-Isopropylaminopyridine-2-amine is predicted to exhibit a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum would be characterized by signals from the pyridine (B92270) ring protons. The proton at the C6 position is expected to appear as a doublet, influenced by the neighboring proton at C4. Similarly, the proton at C4 would likely present as a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C3 is anticipated to be a doublet, coupled to the C4 proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-6 (Pyridine)~7.8 - 8.0d~2.5
H-4 (Pyridine)~7.2 - 7.4dd~8.5, 2.5
H-3 (Pyridine)~6.4 - 6.6d~8.5
NH (isopropylamino)~4.5 - 5.5br s-
NH₂ (amino)~4.0 - 5.0br s-
CH (isopropyl)~3.5 - 3.8sept~6.5
CH₃ (isopropyl)~1.2 - 1.3d~6.5

This table is based on predicted values and data from analogous compounds.

For comparison, the ¹H NMR spectrum of 2-aminopyridine (B139424) shows signals at approximately 8.05 (H-6), 7.38 (H-4), 6.61 (H-5), and 6.47 (H-3) ppm. docbrown.infonmrdb.orgmdpi.com In 2-amino-5-methylpyridine (B29535), the methyl protons appear around 2.12 ppm, and the aromatic protons are observed at approximately 7.79 (H-6), 7.12 (H-4), and 6.32 (H-3) ppm. caspre.ca

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents.

The carbon atom attached to the primary amino group (C-2) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom bonded to the nitrogen of the isopropylamino group (C-5) would also be influenced by the nitrogen's electronegativity. The remaining pyridine carbons (C-3, C-4, and C-6) will have chemical shifts determined by their position relative to the two amino substituents. The isopropyl group will show two signals: one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine)~158 - 162
C-5 (Pyridine)~145 - 149
C-6 (Pyridine)~140 - 144
C-4 (Pyridine)~125 - 129
C-3 (Pyridine)~108 - 112
CH (isopropyl)~45 - 49
CH₃ (isopropyl)~22 - 25

This table is based on predicted values and data from analogous compounds.

For reference, the ¹³C NMR spectrum of 2-aminopyridine shows signals at approximately 159.9 (C-2), 148.3 (C-6), 137.9 (C-4), 113.8 (C-3), and 108.5 (C-5) ppm. arxiv.org In 2-amino-5-bromopyridine, the carbon signals are observed at approximately 159.0 (C-2), 150.0 (C-6), 140.9 (C-4), 115.0 (C-3), and 107.9 (C-5) ppm. nih.gov

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Conformation Studies

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the through-bond and through-space connectivities within a molecule, respectively. These methods are crucial for confirming assignments and for studying the preferred conformation of flexible molecules like this compound.

A COSY spectrum would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the H-3 and H-4 protons of the pyridine ring, and between the H-4 and H-6 protons, confirming their adjacent positions. Similarly, a cross-peak between the isopropyl CH proton and the CH₃ protons would be observed.

A NOESY experiment provides information about the spatial proximity of protons, which is invaluable for determining the conformation around the C5-N bond of the isopropylamino group. researchgate.netresearchgate.net For example, NOE cross-peaks between the isopropyl CH proton and the H-4 and/or H-6 protons of the pyridine ring would indicate a specific rotational conformation. The presence or absence of an NOE between the NH of the isopropylamino group and the adjacent pyridine ring protons can also provide conformational insights. Such studies on substituted pyridines have been instrumental in understanding their three-dimensional structures in solution. core.ac.uk

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a molecular fingerprint that is highly specific to the compound's structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amino (NH₂) and secondary amino (NH) groups are anticipated in the region of 3500-3300 cm⁻¹. The primary amine will likely show two bands (asymmetric and symmetric stretching), while the secondary amine will show a single band. core.ac.uk

The aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The N-H bending vibrations of the amino groups are also found in this region, typically around 1620 cm⁻¹.

The C-H bending vibrations of the isopropyl group will be observed in the 1470-1365 cm⁻¹ range. The C-N stretching vibrations for both the amino and isopropylamino groups are expected in the 1350-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted pyridine ring will produce strong bands in the fingerprint region (below 1000 cm⁻¹), which are diagnostic of the substitution pattern.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching (NH₂ & NH)3500 - 3300
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching2970 - 2850
C=C and C=N Ring Stretching1600 - 1400
N-H Bending~1620
C-H Bending (Isopropyl)1470 - 1365
C-N Stretching1350 - 1250
C-H Out-of-Plane Bending< 900

This table is based on characteristic group frequencies and data from analogous compounds. core.ac.uknih.govnih.govnih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyridine ring.

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching2970 - 2850
Pyridine Ring Breathing~1000 - 1030
C=C and C=N Ring Stretching1600 - 1400
C-H Bending (Isopropyl)1470 - 1365
C-N Stretching1350 - 1250

This table is based on characteristic group frequencies and data from analogous compounds.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule, revealing the masses of the molecular ion and various fragment ions. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

The fragmentation of aliphatic amines under EI-MS is dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.netdocbrown.info In the case of this compound, the most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group via α-cleavage, leading to a stable, resonance-delocalized cation. This fragment is often the base peak in the spectrum of isopropylamines. docbrown.info Further fragmentation can involve the loss of ethene (C₂H₄) or cleavage of the pyridine ring.

Table 1: Predicted EI-MS Fragmentation of this compound

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
151[C₈H₁₃N₃]⁺Molecular Ion (M⁺)
136[C₇H₁₀N₃]⁺Loss of a methyl radical (•CH₃) from the isopropyl group (M-15)
109[C₅H₇N₃]⁺Loss of a propyl radical (•C₃H₇) from the side chain
94[C₅H₆N₂]⁺Cleavage of the C-N bond of the isopropylamino group
79[C₄H₅N₂]⁺Loss of HCN from the [m/z 109] fragment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. researchgate.netmsu.edu For this compound (C₈H₁₃N₃), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. This technique is crucial for confirming the identity of newly synthesized compounds and differentiating between isomers. nih.gov

Table 2: HRMS Data for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₈H₁₃N₃151.11095
Protonated Molecule [M+H]⁺C₈H₁₄N₃⁺152.11822

Note: Masses are calculated using the most abundant isotopes: C (12.00000), H (1.00783), N (14.00307). Calculations can be performed using online tools. sisweb.comwarwick.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, and often thermally labile, molecules like amines. nih.govacs.org Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the spectrum being dominated by the protonated molecular ion, [M+H]⁺. nih.govamericanpharmaceuticalreview.com This makes it an excellent method for confirming the molecular weight of a compound. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC) to analyze complex mixtures, allowing for the separation and identification of individual components. nih.gov For this compound, ESI-MS would be expected to show a strong signal at m/z 152.1182, corresponding to the protonated molecule [C₈H₁₄N₃]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π→π* and n→π* transitions. The positions (λₘₐₓ) and intensities of these bands are sensitive to the molecular structure, substituents, solvent polarity, and pH. researchgate.netnih.gov

A key aspect of 2-aminopyridine chemistry is the potential for prototropic tautomerism, where the compound can exist in equilibrium between the amino form and an imino form (1,2-dihydro-2-iminopyridine). oup.comyoutube.com The position of this equilibrium is influenced by the electronic nature of other substituents on the pyridine ring and the surrounding environment. UV-Vis spectroscopy is a powerful tool for studying this phenomenon, as the two tautomers have distinct electronic structures and, therefore, different absorption spectra. oup.comnih.gov For instance, studies on related 2-aminopyridine derivatives show that the amino tautomer is generally favored, but changes in solvent or pH can shift the equilibrium, which is observable as a change in the UV-Vis spectrum. oup.com The spectrum of this compound is expected to show characteristic absorptions for the substituted aminopyridine system.

Table 3: Representative UV-Vis Absorption Data for Substituted 2-Aminopyridines

CompoundSolventλₘₐₓ (nm)Transition TypeReference
2-AminopyridineEthanol (B145695)~235, ~300π→π nist.gov
2-Amino-5-chloropyridine-348π→π researchgate.net
2-(Cyclohexylamino)-6-phenylpyridine derivativeEthanol270, 390π→π* nih.gov

Note: This table provides representative data from related compounds to illustrate typical absorption ranges. The exact λₘₐₓ for this compound would need to be determined experimentally.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction is the gold standard for determining the precise molecular structure. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. This allows for the unambiguous determination of the connectivity of atoms, their spatial arrangement (conformation), and the geometry of the molecule. growingscience.com

For aminopyridine derivatives, a critical aspect revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net The amino groups on the pyridine ring are excellent hydrogen bond donors and the ring nitrogen is an acceptor. This typically leads to the formation of supramolecular structures, such as hydrogen-bonded dimers or one-dimensional chains in the crystal lattice. nih.govmdpi.com The analysis of the crystal structure of a compound like this compound would reveal the preferred conformation of the flexible isopropylamino group and detail the hydrogen-bonding network that stabilizes the crystal packing.

Table 4: Representative Crystallographic Data for a Substituted Aminopyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.122
b (Å)4.151
c (Å)11.270
β (°)109.21
Intermolecular InteractionN-H···N hydrogen bonds

Note: Data is for a representative [Ag(SCN)(2-NH₂py)] complex to illustrate typical parameters and interactions found in aminopyridine crystal structures. researchgate.net Specific values for this compound would require experimental determination.

Crystal Packing and Supramolecular Interactions in Related Pyrimidine (B1678525) Derivatives

The solid-state architecture of crystalline materials is dictated by the intricate interplay of intermolecular forces, which govern the packing of molecules. In pyrimidine derivatives, a class of compounds structurally related to this compound, crystal packing is predominantly directed by a combination of hydrogen bonding and π-π stacking interactions. The study of these non-covalent interactions is crucial for understanding and predicting the supramolecular structures and, consequently, the physicochemical properties of these materials.

Hydrogen bonding, particularly involving the nitrogen atoms of the pyrimidine ring and its amino substituents, is a primary driver in the formation of predictable supramolecular assemblies. iucr.orgacs.org The 2-aminopyrimidine (B69317) moiety, for instance, is recognized for its ability to form self-complementary hydrogen bonds, making it a valuable building block in crystal engineering. rsc.org The most common hydrogen bonding motifs involve the amino group acting as a hydrogen bond donor and the ring nitrogen atoms acting as acceptors (N-H···N). This interaction frequently leads to the formation of well-defined dimeric structures, often characterized by the R²₂(8) graph set notation. rsc.orgrsc.org These dimers can then serve as super-synthons to construct higher-order structures, such as one-dimensional tapes or complex three-dimensional networks. rsc.org

Beyond hydrogen bonding, π-π stacking interactions are a vital secondary force in organizing pyrimidine derivatives in the solid state. acs.org These interactions occur between the electron-rich aromatic pyrimidine rings. The geometry of π-π stacking is sensitive to the nature and position of substituents on the ring. rsc.orgrsc.org Electron-donating or electron-withdrawing groups can alter the quadrupole moment of the aromatic ring, influencing whether the preferred stacking arrangement is a parallel-displaced or a T-shaped geometry. acs.orgrsc.org In many pyrimidine-based crystal structures, parallel-displaced stacking is observed, where rings are offset from one another. researchgate.net Key parameters used to describe this geometry include the interplanar distance between the rings, the centroid-centroid distance, and the horizontal displacement (slippage). For instance, weak π-π interactions between adjacent pyrazine (B50134) rings (a related diazine) in a polymer chain have been observed with an interplanar distance of 3.5476 Å and a centroid-centroid distance of 4.080 Å. researchgate.net The introduction of bulky substituents, such as an isopropyl group, can have a pronounced effect on the stacking, sometimes forcing intramolecular π-π interactions in flexible molecules. nih.gov The interplay between robust hydrogen bonds and weaker, yet significant, π-π stacking interactions ultimately defines the final, intricate three-dimensional crystal architecture. acs.org

Interactive Data Tables

Table 1: Hydrogen Bonding Parameters in Selected Pyrimidine and Aminopyridine Derivatives

Compound/SystemHydrogen Bond TypeDonor-Acceptor Distance (d, Å)Supramolecular Motif/NetworkCitation
N,N′-bis(2-pyridyl)aryldiamines (E,E conformers)N-H···NNot specifiedDimeric R²₂(8) motif forming polymeric tapes rsc.org
N,N′-bis(2-pyridyl)aryldiamines (Z,Z conformers)N-H···NNot specifiedCatemer motif leading to 1D, 2D, or 3D structures rsc.orgrsc.org
4-Aminopyridinium ChlorideN-H···Cl⁻3.176(6) – 3.393(5)3D network acs.org
Substituted 4-(trihalomethyl)-2(1H)-pyrimidinonesN-H···ONot specifiedNot specified acs.org
Substituted 4-(trihalomethyl)-2(1H)-pyrimidinonesC-H···ONot specifiedNot specified acs.org
4-amino-2,6-dichloropyrimidineN-H···NNot specifiedNot specified iucr.org
5-bromo-4,6-diaminopyrimidineN-H···NNot specifiedNot specified iucr.org

Table 2: π-π Stacking Interaction Parameters in Related Heterocyclic Derivatives

Compound/SystemStacking GeometryInterplanar Distance (Å)Centroid-Centroid Distance (Å)Horizontal Displacement (d, Å)Citation
catena-Poly[[(pyrazine-2-carboxamide-κN)copper(I)]-μ3-iodido]Parallel-displaced3.5476 (14)4.080 (2)2.014 researchgate.net
1,3-bis(4,6-diisopropylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propaneIntramolecular stackingNot specifiedNot specifiedNot specified nih.gov

Computational and Theoretical Investigations of 5 Isopropylaminopyridine 2 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

No published Density Functional Theory (DFT) studies were found for 5-Isopropylaminopyridine-2-amine. DFT is a powerful computational method used to investigate the electronic structure of molecules. Such studies would typically provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and other chemical properties. The lack of this data means that key electronic parameters such as electron affinity, ionization potential, and the distribution of electrostatic potential are not available for this compound.

Molecular Orbital Analysis and Frontier Orbital Theory

There are no available molecular orbital analyses for this compound. This type of analysis, which often accompanies DFT studies, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting a molecule's reactivity, its ability to act as an electron donor or acceptor, and its behavior in chemical reactions. Without this information, a significant aspect of the molecule's chemical character remains unknown.

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

Information regarding the influence of solvents on the molecular behavior of this compound is not present in the current body of scientific literature. Studies on solvent effects are critical for understanding how the compound behaves in different chemical environments, which is essential for predicting its solubility, reactivity, and transport properties in solution.

In Silico Modeling for Interactions and Binding Modes

There are no publicly available in silico modeling studies that investigate the interaction and binding modes of this compound. This type of computational research is vital for drug discovery and materials science, as it predicts how a molecule might interact with a biological target (like a protein) or another molecule. The absence of this data precludes any discussion of its potential applications in these areas based on its binding characteristics.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity of the ligand to the active site of the protein. nih.govresearchgate.net The stability of these interactions is largely governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net

Another study focused on 2-aminopyridine (B139424) derivatives as potential antibacterial agents, where docking studies were performed against bacterial protein targets. mdpi.com The results indicated that these compounds could form several hydrogen-bond interactions within the active site of proteins from S. aureus and B. subtilis. mdpi.com The stability of the ligand-protein complex is a key indicator of potential inhibitory activity. researchgate.net

The types of interactions observed in docking studies are crucial for understanding the binding mechanism. Hydrophobic interactions are among the most common in protein-ligand complexes. nih.gov Hydrogen bonds are the second most frequent type of interaction and play a significant role in the specificity of binding. nih.gov For a molecule like this compound, the amino groups can act as hydrogen bond donors, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, facilitating its interaction with protein active sites.

Table 1: Illustrative Molecular Docking Data for Aminopyridine Derivatives

Compound ClassProtein TargetKey Interactions ObservedReference
2-Aminopyridine DerivativesBeta-catenin (Anticancer)Favorable binding energies and interactions nih.gov
2-Aminopyridine DerivativesS. aureus & B. subtilis proteins (Antibacterial)Hydrogen-bond interactions mdpi.com
Aminopyridine DerivativesTropomyosin receptor kinase (TRK) (Anticancer)Potent inhibitory activities nih.gov

This table is illustrative and based on studies of analogous compounds, not this compound itself.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is another vital computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model can be used to screen large databases of chemical compounds to identify new molecules that are likely to be active at a specific biological target. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For aminopyridine derivatives, pharmacophore modeling has been used to understand the structural requirements for their inhibitory activity against enzymes like nitric oxide synthases. nih.govnih.gov Such studies help in designing new molecules with enhanced potency and selectivity. nih.govnih.gov A pharmacophore model for a class of compounds can be developed based on the structures of known active and inactive molecules.

In the context of this compound, a pharmacophore model could be constructed to predict its potential biological targets. The model would likely feature a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic feature (the isopropyl group). The relative spatial arrangement of these features would be critical for its interaction with a specific protein. The development of such a model would allow for the virtual screening of compound libraries to find other molecules with similar pharmacophoric features and potentially similar biological activities.

Table 2: Common Pharmacophoric Features in Aminopyridine Derivatives

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond DonorA group that can donate a hydrogen atom to form a hydrogen bond (e.g., -NH2).Forms specific interactions with acceptor groups on the protein target.
Hydrogen Bond AcceptorAn atom with a lone pair of electrons that can accept a hydrogen atom in a hydrogen bond (e.g., pyridine nitrogen).Forms specific interactions with donor groups on the protein target.
Hydrophobic GroupA nonpolar group (e.g., isopropyl group).Engages in hydrophobic interactions with nonpolar pockets of the protein.
Aromatic RingA planar, cyclic, conjugated system (e.g., pyridine ring).Can participate in π-stacking interactions with aromatic residues of the protein.

This table describes general pharmacophoric features and their potential roles, which are applicable to this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These methods can calculate vibrational frequencies (FT-IR and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov Such calculations provide valuable information for the structural characterization of a compound and can help in the interpretation of experimental spectra.

While specific computational spectroscopic studies on this compound are not widely published, research on similar molecules like 4-aminopyridine (B3432731) and other pyridine derivatives demonstrates the utility of these methods. researchgate.net For example, DFT calculations have been used to simulate the FT-IR and Raman spectra of aminopyridine compounds, showing good agreement with experimental data. nih.gov These calculations can also help in assigning the observed vibrational bands to specific molecular motions.

The prediction of UV-Visible spectra using Time-Dependent DFT (TD-DFT) can provide insights into the electronic structure of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule.

Table 3: Illustrative Computationally Predicted Spectroscopic Data for an Aminopyridine Analog (4-Aminopyridine)

Spectroscopic PropertyComputational MethodPredicted Value/RangeReference
Vibrational Frequencies (FT-IR)DFT/B3LYP/6-311++G(d,p)Good agreement with experimental spectra researchgate.net
UV-Vis Absorption MaximumTD-DFT/PCMGood agreement with experimental spectra researchgate.net
HOMO-LUMO Energy GapDFTIndicates charge transfer within the molecule researchgate.net

This table is illustrative and based on a study of a related compound, 4-aminopyridine, to demonstrate the type of data obtained from computational spectroscopic studies.

Mechanistic Research of 5 Isopropylaminopyridine 2 Amine and Its Chemical Transformations

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of substituted 2-aminopyridines can be achieved through various strategic routes. The mechanisms typically involve the formation of key intermediates and are often facilitated by catalysts to ensure regioselectivity and efficiency.

Common synthetic strategies for 2-aminopyridine (B139424) derivatives provide insight into the likely intermediates and transition states involved in the formation of 5-Isopropylaminopyridine-2-amine.

Multicomponent Reactions (MCRs): The synthesis of the 2-aminopyridine ring can be accomplished via MCRs, which are highly efficient processes. A proposed mechanism often starts with the Knoevenagel condensation of an enaminone with an active methylene (B1212753) compound like malononitrile, yielding a reactive intermediate. This species then reacts with an amine at the nitrile group, followed by intramolecular cyclization and an aromatization step to furnish the final 2-aminopyridine structure. nih.gov

Reductive Amination: A versatile method for amine synthesis is reductive amination. libretexts.orglumenlearning.comyoutube.com This process would involve the reaction of a suitable ketone or aldehyde with an amine to form an imine or enamine intermediate. libretexts.orglumenlearning.com This intermediate is then reduced to the corresponding amine. For instance, a suitably substituted pyridinone could react with isopropylamine (B41738) to form an imine, which is subsequently reduced to yield the target secondary amine group at the C-5 position. The transition state for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and then hydride attack on the imine carbon. libretexts.org

Substitution and Cross-Coupling Reactions: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.gov The synthesis could involve the reaction of a 2-amino-5-halopyridine with isopropylamine. The catalytic cycle for these reactions involves oxidative addition of the halopyridine to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.

Gabriel Synthesis: The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for secondary amines. masterorganicchemistry.com This pathway involves the alkylation of a phthalimide (B116566) anion with an appropriate alkyl halide. masterorganicchemistry.comlibretexts.org While more complex for secondary amines, a related strategy could be employed where a protected 2-aminopyridine is reacted with an isopropyl-containing electrophile.

A summary of common intermediates in aminopyridine synthesis is provided below.

Synthetic RouteKey Intermediate(s)Description
Multicomponent ReactionEnaminone adduct, IminonitrileFormed via Knoevenagel condensation and subsequent amine addition prior to cyclization. nih.gov
Reductive AminationImine, EnamineFormed from the condensation of a carbonyl compound and an amine before reduction. libretexts.orglumenlearning.comyoutube.com
Buchwald-Hartwig AminationPalladium-amido complexA key species in the catalytic cycle responsible for C-N bond formation. nih.gov
Gabriel SynthesisN-Alkyl phthalimideA stable intermediate formed by the SN2 reaction of the phthalimide anion with an alkyl halide. masterorganicchemistry.comlibretexts.org

In many synthetic pathways leading to pyridine (B92270) and pyrimidine (B1678525) heterocycles, the aminopyridine moiety itself, or the reagents used in its synthesis, can play catalytic roles. The nitrogen atoms in the 2-aminopyridine structure can act as ligands, coordinating to metal centers and influencing the outcome of a reaction. researchgate.net For example, 2-aminopyridine derivatives can serve as bidentate ligands, chelating metal ions through both the ring nitrogen and the exocyclic amino group. researchgate.net This coordination can activate the heterocyclic ring or the metal center for subsequent transformations.

In the context of pyrimidine synthesis, metal catalysts, particularly copper(II), have been shown to facilitate cycloaddition reactions that are foundational for building the pyrimidine ring. nih.gov While this compound is the product, its structural motifs are relevant to understanding how similar compounds participate in catalysis.

Tautomerism and Isomerization Pathways of Aminopyridine/Pyrimidine Structures

Heterocyclic amines like 2-aminopyridines can exist in different tautomeric forms. The most significant equilibrium for 2-aminopyridine derivatives is the amino-imino tautomerism.

It is well-established through spectroscopic and computational studies that 2-aminopyridine exists almost exclusively in the amino form (pyridin-2-amine) rather than the imino form (1,2-dihydropyridin-2-imine). oup.comwikipedia.org The amino tautomer is significantly more stable. oup.comnih.govnih.gov Computational studies on substituted 2-aminopyridines, such as 2-amino-4-methylpyridine, have quantified this stability. The canonical amino form is calculated to be substantially more stable than its imino tautomers. nih.govnih.gov The barrier for the proton transfer required to convert the amino to the imino form is considerable, calculated to be around 44.81 kcal/mol, further confirming the predominance of the amino structure under normal conditions. nih.govnih.gov

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers Data derived from computational studies at the B3LYP/6-311++G(d,p) level. nih.gov

TautomerStructureRelative Energy (kcal/mol)
2A4MP1 (amino)Canonical amino form0.00
2A4MP2 (imino, trans)Imino form+13.60
2A4MP3 (imino, cis)Imino form+16.36

While the amino form is dominant, photo-irradiation can induce a reversible transformation to the imino tautomer. nih.gov Studies on 2-amino-5-methylpyridine (B29535) in a low-temperature argon matrix demonstrated that UV irradiation can populate the imino state, which reverts to the more stable amino form upon irradiation with longer wavelength light. nih.gov This photoinduced tautomerism proceeds through the electronic excited state. nih.gov

Isomerization can also be considered through pathways like pyramidal inversion at the exocyclic nitrogen. However, the activation energy for this process is very low (calculated to be ~0.41 kcal/mol), indicating rapid inversion at room temperature. nih.govnih.gov

Photochemical and Thermal Degradation Mechanisms (if relevant)

The stability of the aminopyridine ring is generally high, but the compound can undergo degradation under specific energetic conditions.

Photochemical Degradation: As discussed, a primary photochemical process for 2-aminopyridine derivatives is the reversible amino-imino tautomerism. nih.gov In addition to tautomerism, irradiation of 2-aminopyridines can lead to dimerization. acs.org The exact mechanism of photodegradation for this compound is not documented, but these known pathways for the parent scaffold suggest potential routes for photochemical instability. The presence of the isopropylamino group may influence the quantum yields and the nature of the photoproducts.

Thermal Degradation: Specific thermal degradation pathways for this compound are not reported. Generally, pyridines are thermally robust heterocycles. Degradation at high temperatures would likely initiate at the substituent groups. Potential thermal degradation pathways could include the cleavage of the isopropyl group from the exocyclic nitrogen or, under more extreme conditions, the decomposition of the pyridine ring itself.

Metabolic Pathways in Preclinical Models (excluding human metabolism and safety)

While metabolic data specific to this compound is unavailable, studies on other simple aminopyridines in preclinical models provide a strong basis for predicting its metabolic fate. The metabolism of such compounds is primarily hepatic and involves Phase I and Phase II biotransformations.

Phase I Metabolism (Functionalization): In vitro studies using rat and rabbit hepatic preparations have elucidated the metabolism of 2-amino-3-methylpyridine. nih.gov The primary metabolic pathways identified were N-oxidation of the pyridine ring nitrogen and hydroxylation at two different positions: on the methyl substituent and on the pyridine ring itself. nih.gov No metabolites resulting from oxidation of the exocyclic amino group were found. nih.gov By analogy, this compound would be expected to undergo N-oxidation at the ring nitrogen and hydroxylation, potentially on the isopropyl group or at an open position on the pyridine ring. These oxidative reactions are typically catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govwikipedia.org For example, the metabolism of 4-aminopyridine (B3432731) is primarily mediated by CYP2E1. nih.gov

Table 2: Identified in vitro Metabolites of 2-Amino-3-methylpyridine in Rat and Rabbit Hepatic Preparations Data from Altuntas et al. (1997) nih.gov

MetaboliteMetabolic Pathway
2-Amino-3-methylpyridine-N-oxideRing N-oxidation
2-Amino-3-hydroxymethylpyridineSide-chain hydroxylation
2-Amino-5-hydroxy-3-methylpyridineRing hydroxylation
  • Phase II Metabolism (Conjugation): Following Phase I functionalization, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. Studies on other drugs containing similar structures have shown that glucuronidation and sulfation are common pathways. nih.govwikipedia.org For example, the major metabolites of 4-aminopyridine found in excretion studies included 3-hydroxy-4-aminopyridine sulfate (B86663), indicating that the hydroxylated intermediate is readily conjugated with sulfate. nih.gov Therefore, it is plausible that hydroxylated metabolites of this compound would be further metabolized in preclinical models to form sulfate or glucuronide conjugates, which facilitates their excretion. wikipedia.org
  • Preclinical Biological Activity Studies of 5 Isopropylaminopyridine 2 Amine Analogs

    In Vitro Enzyme Inhibition Studies

    The ability of small molecules to selectively inhibit enzymes is a key strategy in drug discovery. Analogs of 5-Isopropylaminopyridine-2-amine, particularly those based on the 2-aminopyrimidine (B69317) and related heterocyclic scaffolds, have been evaluated for their inhibitory effects on various enzymes.

    Elevated activity of β-glucuronidase is linked to several pathological conditions, including certain cancers and urinary tract infections, making it a viable therapeutic target. mdpi.comnih.govresearchgate.net A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and assessed for their in vitro β-glucuronidase inhibitory potential. mdpi.comnih.gov

    From this series, five compounds demonstrated varying degrees of enzyme inhibition, with IC₅₀ values ranging from 2.8 µM to 300.25 µM. mdpi.com One compound, designated as 24 (a 2-aminopyrimidine with a piperazinyl substituent), emerged as a particularly potent inhibitor with an IC₅₀ value of 2.8 ± 0.10 µM. mdpi.comnih.govsemanticscholar.org This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC₅₀ of 45.75 ± 2.16 µM. mdpi.comnih.gov Other compounds from the series also showed notable activity; for instance, compound 8 had an IC₅₀ of 72.0 ± 6.20 µM, and compound 9 had an IC₅₀ of 126.43 ± 6.16 µM. mdpi.com In contrast, a related analog, compound 25 , which features a 4-phenyl piperazinyl group, was found to be inactive. mdpi.comsemanticscholar.org This suggests that the hydrogen atom on the piperazinyl moiety may be crucial for the inhibitory activity. semanticscholar.org The remaining compounds in the series showed less than 50% inhibition at a concentration of 0.2 mM. mdpi.com

    CompoundDescriptionIC₅₀ (µM) mdpi.com
    Compound 24 2-Aminopyrimidine with piperazinyl substituent2.8 ± 0.10
    Compound 8 2-Aminopyrimidine analog72.0 ± 6.20
    Compound 9 2-Aminopyrimidine analog126.43 ± 6.16
    Compound 22 2-Aminopyrimidine analog300.25 ± 12.5
    Compound 23 2-Aminopyrimidine analog257.0 ± 4.18
    D-saccharic acid 1,4-lactone Standard Inhibitor45.75 ± 2.16

    Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Research into kinase inhibitors has led to the exploration of various heterocyclic scaffolds. A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives, which are bioisosteres of purine-based inhibitors, were synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov

    The most effective compounds from this series featured hydroxyalkylamine substitutions at the 5-position and demonstrated potent inhibition of CDK2 and CDK5, with IC₅₀ values in the low nanomolar range. nih.gov Further testing of one of the most active compounds against a panel of 50 different protein kinases confirmed its high selectivity for CDKs. nih.gov In cellular assays, these pyrazolo[4,3-d]pyrimidine compounds were found to be more potent than their purine-based counterparts. nih.gov

    Antimicrobial Activity Evaluation (In Vitro)

    The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The 2-aminopyridine (B139424) scaffold is a component of many compounds investigated for this purpose.

    Several studies have investigated the antibacterial potential of 2-aminopyridine derivatives. In one such study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested against a panel of microorganisms. nih.govnih.gov While most of the analogs showed little to no activity, one compound, 2c , which contains a cyclohexylamine (B46788) moiety, displayed notable activity specifically against Gram-positive bacteria. nih.gov No activity was observed for this compound against the tested Gram-negative bacteria. nih.gov

    The minimum inhibitory concentration (MIC) for compound 2c was determined to be 0.039 µg/mL against both Staphylococcus aureus and Bacillus subtilis. nih.govnih.govresearchgate.net It also showed activity against other Gram-positive strains, with MIC values of 78 µg/mL against Bacillus cereus, Enterococcus faecalis, and Micrococcus luteus. nih.gov The selective activity of compound 2c suggests that the cyclohexylamine group is important for its antibacterial effect against Gram-positive bacteria. nih.gov

    Bacterial Strain (Gram-positive)MIC (µg/mL) for Compound 2c nih.gov
    Staphylococcus aureus0.039
    Bacillus subtilis0.039
    Bacillus cereus78
    Enterococcus faecalis78
    Micrococcus luteus78

    In the context of antimicrobial screening, the antifungal potential of 2-aminopyridine analogs has also been assessed. However, the derivatives synthesized for antibacterial testing, including the active compound 2c and its analogs 2a , 2b , and 2d , were found to have no inhibitory activity against the two yeast strains included in the screening panel. nih.gov Other studies on related pyridine (B92270) and thienopyridine derivatives have shown some activity against fungal pathogens like Candida albicans, but specific data on close analogs of this compound is limited. researchgate.net

    Antiproliferative Activity in Preclinical Cell Lines (In Vitro)

    The search for novel anticancer agents has led to the evaluation of a wide range of heterocyclic compounds. Analogs and related structures of 2-aminopyridine have been screened for their ability to inhibit the growth of various cancer cell lines.

    The antiproliferative effects of certain 2-aminopyridine derivatives were investigated against several human cancer cell lines, including mouse HT-22, human SK-N-SH, and human breast cancer MCF-7wt cells. nih.gov In this particular study, the synthesized 2-aminopyridine compounds did not exhibit antiproliferative activity. nih.gov

    In contrast, studies on the related thieno[2,3-d]pyrimidine (B153573) scaffold have yielded more promising results. A series of novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 from this series showed the most potent effect against the MCF-7 cell line, with an IC₅₀ value of 4.3 µg/mL (0.013 µM). mdpi.com This same compound was also the most active against the MDA-MB-231 cell line, with an IC₅₀ of 18.28 µg/mL (0.056 µM). mdpi.com Other compounds in the series, such as 3 and 5 , also demonstrated significant inhibitory activity against MDA-MB-231 cells, with IC₅₀ values of 0.25 µM and 0.26 µM, respectively. mdpi.com Further research on other substituted pyridinethione and thienopyridine derivatives has also identified compounds with interesting antitumor activity against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.govacs.org

    CompoundCell LineIC₅₀ (µM) mdpi.com
    Compound 2 MCF-7 (Breast)0.013
    Compound 2 MDA-MB-231 (Breast)0.056
    Compound 3 MDA-MB-231 (Breast)0.25
    Compound 5 MDA-MB-231 (Breast)0.26

    Leukemia Cell Lines (e.g., Jurkat, K562)

    Analogs of this compound have been the subject of research to determine their effectiveness against leukemia cell lines. Specifically, studies have utilized the K562 human chronic myeloid leukemia cell line and the Jurkat human T lymphocyte carcinoma cell line to evaluate the cytotoxic potential of these compounds. nih.gov

    One area of investigation involves metal complexes of ligands derived from fused pyrimidine (B1678525) compounds, which are structurally related to purine (B94841) analogs. nih.gov For instance, a synthesized ligand, 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP), and its metal complexes with Ti(IV), Zn(II), Fe(III), and Pd(II) have demonstrated notable antitumor activity against both K562 and Jurkat cells. nih.gov The cytotoxic effects of these complexes were found to be superior to the parent organic ligand and were compared against established anticancer agents like cisplatin (B142131) and oxaliplatin. nih.gov

    Cytotoxicity of a Fused Pyrimidine Ligand and its Metal Complexes on Leukemia Cell Lines

    CompoundCell LineObserved Effect
    CDP LigandK562, JurkatAntitumor Activity
    Ti(C19H20N4O3)F4K562, JurkatExcellent Antitumor Activity
    Zn(C19H20N4O3)(OAC)2K562, JurkatExcellent Antitumor Activity
    Fe(C19H20N4O3)Cl3K562, JurkatExcellent Antitumor Activity
    Pd(C19H20N4O3)Cl2K562, JurkatExcellent Antitumor Activity

    Furthermore, other heterocyclic compounds have been investigated for their anti-leukemic properties. For example, a novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative, JG1679, was synthesized and evaluated against a panel of human leukemia cell lines, including K562, MV4-11, Jurkat, and MOLM14. mdpi.com While JG1679 showed no significant activity against the K562 cell line, it displayed potent cytotoxicity against MV4-11 and Jurkat cells, with IC50 values of 1.7 µM and 3.0 µM, respectively. mdpi.com

    In studies involving curcumin (B1669340) analogs, isoxazole (B147169) derivatives demonstrated marked cytotoxicity against the K562 cell line, with one derivative, compound 22, being particularly selective for these cells and effective in overcoming imatinib (B729) resistance. nih.gov This effect was linked to the upregulation of FOXN3 and CDKN1A expression, leading to G2/M cell cycle arrest and apoptosis. nih.gov Similarly, flavonoids such as apigenin (B1666066) and luteolin (B72000) have been shown to induce cytotoxic effects in K562 cells, with luteolin exhibiting the highest activity. nih.gov

    Carcinoma Cell Lines (e.g., HeLa, MCF-7, HCT-116)

    The cytotoxic and antiproliferative activities of this compound analogs and related heterocyclic compounds have been extensively studied in various carcinoma cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

    Thieno[2,3-b]pyridine (B153569) derivatives have emerged as a promising class of compounds. Research has shown that 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines possess potent anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 cell lines. mdpi.com The introduction of benzoyl or secondary benzyl (B1604629) alcohol tethers at the 5-position of the thieno[2,3-b]pyridine core, along with specific substitutions on the arylcarboxamide ring, has been crucial in maximizing this activity. mdpi.com Notably, alcohol-containing derivatives generally showed improved efficacy over their benzoyl counterparts, with some compounds demonstrating IC50 concentrations in the nanomolar range (25–50 nM) against both HCT116 and MDA-MB-231 cells. mdpi.com

    Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antitumor activity. mdpi.com One particular derivative exhibited a strong antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com

    Benzimidazole (B57391) derivatives have also been investigated for their ability to inhibit the proliferation of HCT-116 and MCF-7 cells. nih.gov Different benzimidazole compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the microgram per milliliter range against both cell lines, suggesting their potential as chemotherapeutic agents for colon and breast cancers. nih.gov

    Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org Several of these compounds displayed higher cytotoxic activities than the standard drug sorafenib (B1663141) against HCT-116 and MCF-7 cell lines, with one compound showing IC50 values of 1.14 and 1.54 μM, respectively. rsc.org

    Cytotoxic Activity of Various Heterocyclic Compounds on Carcinoma Cell Lines

    Compound ClassSpecific Compound/DerivativeCell Line(s)Key Finding (IC50 or % Inhibition)
    Thieno[2,3-b]pyridinesAlcohol derivatives 7h, 7iHCT116, MDA-MB-231IC50: 25–50 nM
    Thieno[2,3-d]pyrimidinesCompound 2MCF-7IC50: 4.3 ± 0.11 µg/mL (0.013 µM)
    BenzimidazolesBenzimidazole 2HCT-116IC50: 16.2 ± 3.85 μg/mL
    BenzimidazolesBenzimidazole 4MCF-7IC50: 8.86 ± 1.10 μg/mL
    Pyrimidine-5-carbonitrilesCompound 11eHCT-116, MCF-7IC50: 1.14 µM, 1.54 µM
    IndoloquinolinesBAPPNHepG2, HCT-116, MCF-7, A549IC50: 3.3, 23, 3.1, 9.96 μg/mL respectively

    Other studies have explored the anticancer potential of various heterocyclic structures. For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov This compound was found to up-regulate apoptotic proteins and down-regulate proliferative proteins. nih.gov Additionally, some synthetic indole (B1671886) derivatives have shown promising anti-cancer activities against HCT116, MCF-7, and HeLa cells. scienceopen.com

    Inhibition of Cell Proliferation and Viability Assays

    A variety of assays are employed to assess the inhibitory effects of this compound analogs and related compounds on cancer cell proliferation and viability. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov

    For instance, the antiproliferative activity of newly synthesized pyridinethione and thienopyridine derivatives was evaluated using the MTT assay against HCT-116, HepG-2, and MCF-7 human cancer cell lines. nih.gov The results indicated that several of these compounds possessed interesting antitumor activity. nih.gov Similarly, the anti-proliferation effects of benzimidazole derivatives on HCT-116 and MCF-7 cells were determined using MTT assays, revealing the potential of these compounds to inhibit cancer cell growth. nih.gov

    Another widely used technique is the ³H thymidine (B127349) incorporation assay, which measures DNA synthesis and thus cell proliferation. This method was used to evaluate a library of novel thieno[2,3-b]pyridine analogues. mdpi.com The assay determined that several benzoyl and alcohol derivatives were capable of significantly inhibiting the growth of HCT116 and MDA-MB-231 cells. mdpi.com

    Cell cycle analysis is also a crucial tool to understand the mechanism of antiproliferative activity. For example, a study on 5-methoxyindole (B15748) tethered C-5 functionalized isatins found that the most active compound caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This indicates that the compound interferes with the normal progression of the cell cycle, leading to a halt in proliferation. nih.gov

    Assays Used to Evaluate Inhibition of Cell Proliferation and Viability

    Assay TypePrincipleApplication Example
    MTT AssayMeasures metabolic activity to determine cell viability.Evaluation of pyridinethione and benzimidazole derivatives. nih.govnih.gov
    ³H Thymidine IncorporationMeasures DNA synthesis to assess cell proliferation.Screening of thieno[2,3-b]pyridine analogues. mdpi.com
    Cell Cycle AnalysisDetermines the distribution of cells in different phases of the cell cycle.Mechanistic studies of isatin (B1672199) derivatives. nih.gov

    The antiproliferative potential of certain indole–isatin molecular hybrids was evaluated in vitro against three human cancer cell lines, with some compounds demonstrating significant activity, being several folds more potent than the standard drug sunitinib. nih.gov These findings highlight the importance of utilizing a range of assays to not only identify active compounds but also to elucidate their mechanisms of action at the cellular level.

    Antimalarial Activity (In Vitro)

    Derivatives of aminopyridine and related heterocyclic structures have been investigated for their potential as antimalarial agents. In vitro studies are crucial for the initial screening and evaluation of these compounds against various strains of the malaria parasite, Plasmodium falciparum.

    One area of focus has been on 8-aminoquinoline (B160924) analogs. A study screened thirteen 8-aminoquinoline derivatives against a panel of seven P. falciparum clones and isolates. nih.gov Six of these compounds showed average 50% inhibitory concentrations (IC50) between 50 and 100 nM, making them significantly more potent than the parent compound, primaquine. nih.gov Importantly, these compounds did not exhibit cross-resistance with chloroquine (B1663885) or mefloquine. nih.gov The antimalarial activity of these 8-aminoquinolines was linked to their ability to inhibit hematin (B1673048) polymerization, a critical process for the parasite's survival. nih.gov

    Hybrid molecules combining a 4-aminoquinoline (B48711) core with a pyrimidine moiety have also been synthesized and tested. researchgate.net These hybrids were evaluated against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of P. falciparum. One of the most active hybrids demonstrated significant potency against the resistant strain. researchgate.net

    Furthermore, 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been designed and evaluated for their in vitro antimalarial activity against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com The most promising compound from this series, 1m, exhibited IC50 values in the sub-micromolar range (0.07 µM on W2 and 0.06 µM on 3D7) and showed a high selectivity index, indicating low cytotoxicity to human cells. mdpi.com

    In Vitro Antimalarial Activity of Various Compound Classes

    Compound ClassP. falciparum Strain(s)Key Finding (IC50)
    8-AminoquinolinesVarious clones/isolatesAverage IC50: 50-100 nM for active compounds
    4-Aminoquinoline-pyrimidine hybridsNF54 (CQ-sensitive), Dd2 (CQ-resistant)High activity against resistant strain
    1,3,5-Tris[...]benzenesW2 (CQ-resistant), 3D7 (CQ-sensitive)IC50: 0.07 µM (W2), 0.06 µM (3D7) for compound 1m
    Hydroxy-naphthoquinones3D7 (CQ-sensitive), Dd2 (CQ-resistant)IC50: 7 to 44.5 µM

    Other studies have explored different chemical scaffolds. For instance, two hydroxy-naphthoquinone derivatives were tested against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, showing 50% inhibition of parasite growth at concentrations ranging from 7 to 44.5 µM. researchgate.net These compounds are thought to act by inhibiting the biosynthesis of isoprenoid compounds in the parasite. researchgate.net Additionally, research has shown that combining inhibitors that act on different targets within the plasmodial isoprenoid pathway can lead to significant synergistic antimalarial effects in vitro. nih.gov

    Antioxidant Activity Assays

    The antioxidant potential of this compound analogs and related heterocyclic compounds is a significant area of preclinical investigation. Various in vitro assays are utilized to determine the ability of these compounds to scavenge free radicals and inhibit oxidative processes.

    A commonly used method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. growingscience.comresearchgate.netmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com For example, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and their antioxidant activity was determined using the DPPH method. researchgate.net Some of these compounds demonstrated good radical scavenging activity. researchgate.net Similarly, the antioxidant activity of new quinolin-5-ylamine derivatives was screened using the DPPH assay, with one compound showing notable radical scavenging effects due to the presence of an electron-donating methoxy (B1213986) group. growingscience.com

    Another important assay is the inhibition of lipid peroxidation. mdpi.comnih.gov This can be assessed using methods like the β-carotene/linoleic acid assay, which measures the ability of a compound to prevent the oxidation of linoleic acid. gavinpublishers.com A series of di- and tri-substituted 5-aminopyrimidines were evaluated for their antioxidant activity using both in vitro (TEAC, LPO) and cell-based assays. nih.gov The 2,4,6-trisubstituted 5-aminopyrimidines showed the highest activity in the in vitro assays. nih.gov

    Common Antioxidant Activity Assays

    AssayPrincipleApplication Example
    DPPH Radical ScavengingMeasures the ability to donate a hydrogen atom or electron to the DPPH radical. mdpi.comScreening of pyrimidinamine and quinolin-5-ylamine derivatives. growingscience.comresearchgate.net
    Lipid Peroxidation Inhibition (e.g., β-carotene/linoleic acid)Measures the prevention of lipid oxidation. gavinpublishers.comEvaluation of 5-aminopyrimidine (B1217817) derivatives. nih.gov
    Trolox Equivalent Antioxidant Capacity (TEAC)/ABTS AssayMeasures the ability to scavenge the ABTS radical cation. mdpi.comAssessment of 5-aminopyrimidine derivatives. nih.gov

    The Trolox Equivalent Antioxidant Capacity (TEAC) assay, also known as the ABTS assay, is another method used to evaluate antioxidant capacity. It measures the ability of a compound to scavenge the ABTS radical cation. mdpi.com This assay was employed in the study of substituted 5-aminopyrimidines to further characterize their antioxidant properties. nih.gov These various assays provide a comprehensive picture of the antioxidant potential of the tested compounds, which may have implications for treating diseases related to oxidative stress. nih.gov

    Neuroinflammatory Modulation in Preclinical Models (if relevant)

    Currently, there is limited direct research available specifically detailing the neuroinflammatory modulation of this compound and its close analogs in preclinical models. However, some related compounds have been studied for their effects on inflammatory pathways, which could have implications for neuroinflammation. For instance, flavonoids, which have been studied in conjunction with other compounds in cancer cell lines, are known for their anti-inflammatory effects. nih.gov While this does not directly address the neuroinflammatory properties of this compound analogs, it suggests a potential area for future investigation. The anti-inflammatory effects of novel compounds are often initially evaluated through their ability to inhibit enzymes like lipoxygenase, as seen in studies of some pyrimidine derivatives. mdpi.com Such findings could provide a basis for exploring their potential in modulating neuroinflammatory processes.

    General In Vitro Biological Screening Panels and Assays

    In the early stages of drug discovery, this compound analogs and related heterocyclic compounds are often subjected to a variety of general in vitro biological screening panels and assays to identify their potential therapeutic activities. These broad screenings can uncover a range of biological effects, from antimicrobial to anticancer properties.

    For example, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and screened for their in vitro antimicrobial activities against various clinically isolated bacterial and fungal strains. researchgate.net In addition to antimicrobial testing, this study also included an antioxidant activity assay (DPPH radical scavenging) as part of the initial biological evaluation. researchgate.net

    The cytotoxicity of newly synthesized compounds is a fundamental aspect of these screening panels. The MTT assay is a widely used method for this purpose, as seen in the evaluation of new pyridinethione and thienopyridine derivatives against a panel of human cancer cell lines (HCT-116, HepG-2, and MCF-7). nih.gov Similarly, benzimidazole derivatives were studied for their ability to inhibit the proliferation of HCT-116 and MCF-7 cells using MTT assays. nih.gov

    Examples of In Vitro Biological Screening Assays

    Assay TypePurposeExample Application
    Antimicrobial Susceptibility TestingTo determine activity against bacteria and fungi.Screening of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. researchgate.net
    DPPH Radical Scavenging AssayTo assess antioxidant potential.Evaluation of quinolin-5-ylamine and pyrimidinamine derivatives. growingscience.comresearchgate.net
    MTT Cytotoxicity AssayTo measure the effect on cancer cell viability.Testing of pyridinethione, thienopyridine, and benzimidazole derivatives. nih.govnih.gov

    These initial screenings are crucial for identifying "hit" compounds that exhibit promising activity in a particular area. Once a hit is identified, further, more specific assays can be employed to elucidate the mechanism of action and optimize the compound's structure for improved potency and selectivity. This broad-based screening approach allows for the efficient exploration of the therapeutic potential of novel chemical entities.

    Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

    Elucidation of Key Structural Features for Modulating Biological Activities

    The biological activity of aminopyridine derivatives is highly sensitive to the nature and position of various substituents. The isopropylamino group at the 5-position and the amino group at the 2-position of the pyridine (B92270) ring are key interaction points that can be modified to modulate potency and selectivity.

    Research into aminopyridine and related aminopyrimidine derivatives has demonstrated that substitutions on both the pyridine ring and the exocyclic amino groups are critical for inhibitory potency. These modifications often target the hinge region of protein kinases, a crucial area for ATP binding.

    Detailed SAR studies on various kinase inhibitors have yielded specific insights:

    Substituents on the Pyridine/Pyrimidine (B1678525) Core: In a series of 2,4-diaminopyrimidine (B92962) derivatives designed as Focal Adhesion Kinase (FAK) inhibitors, modifications at the 5-position of the pyrimidine ring significantly influenced activity. While the unsubstituted parent compound had an IC₅₀ of 456 nM, introducing a chlorine atom at this position dramatically increased potency. nih.gov

    Substituents on the Amino Groups: The nature of the group attached to the amino functions is equally important. For activin receptor-like kinase 2 (ALK2) inhibitors based on a 3,5-diaryl-2-aminopyridine scaffold, replacing a solvent-exposed 3-phenol substituent with a 4-phenylpiperazine moiety improved cellular potency by a remarkable 100-fold. acs.org Similarly, in the FAK inhibitor series, substituting the amino group with a (4-hydroxycyclohexyl)aminyl moiety led to a highly potent compound with an IC₅₀ value of 9.6 nM. nih.gov Conversely, studies on other pyridine derivatives have shown that the presence of bulky groups can sometimes lead to lower antiproliferative activity. nih.gov

    The following table summarizes the structure-activity relationships for a series of diaminopyrimidine-based FAK inhibitors, illustrating the impact of substitutions.

    Table 1: SAR of Diaminopyrimidine Derivatives as FAK Inhibitors An interactive data table. You can sort, filter, and search the data.

    Compound ID R-Group on Pyrimidine R-Group on Amine FAK IC₅₀ (nM)
    A8 H - 456
    A9 Cl 5-membered ring 143
    A10 Cl 6-membered ring 169
    A11 Cl piperidin-4-ylmethanamine 197
    A12 Cl (oxan-4-yl)aminyl 10.8
    A13 Cl (4-hydroxycyclohexyl)aminyl 9.6

    Data sourced from a study on diaminopyrimidine derivatives. nih.gov

    The biological activity of drug candidates is governed by a combination of their steric, electronic, and lipophilic properties, which influence everything from receptor binding to cell permeability. tandfonline.com

    Lipophilicity: This parameter, often expressed as LogP, plays a complex role. A QSAR study on aminopyridine carboxamide inhibitors of JNK-2 revealed a negative correlation between LogP and inhibitory activity. derpharmachemica.com This suggests that while a certain degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can be detrimental to potency, possibly due to non-specific binding or poor solubility in the active site.

    Electronic Effects: Electronic properties are crucial for establishing key interactions with the target protein. The same JNK-2 inhibitor study found that the Dipole Moment X component contributed positively to activity, indicating that targeted electronic distributions which enhance interactions with amino acid residues in the enzyme's active site can boost potency. derpharmachemica.com

    Steric Factors: The size and shape of substituents are critical for fitting into the binding pocket. The planarity of the aminopyrazole ring system was identified as a key feature for achieving high selectivity for JNK3 over the related kinase p38. nih.gov 3D-QSAR models often feature contour maps where sterically favored regions are highlighted, guiding the design of substituents with optimal bulk and shape. nih.govmdpi.com

    Identification of Pharmacophoric Elements for Target Interactions

    A pharmacophore model outlines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For aminopyridine-based kinase inhibitors, these models typically highlight several key elements. nih.gov

    A common pharmacophore for type I kinase inhibitors, which bind to the ATP pocket, includes:

    Hydrogen Bond Acceptors (HBA): The pyridine nitrogen of the aminopyridine scaffold frequently acts as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region (e.g., Cys502 in FAK). nih.govresearchgate.net

    Hydrogen Bond Donors (HBD): The exocyclic amino group at the 2-position often serves as a hydrogen bond donor to the backbone carbonyls of the hinge region. researchgate.netnih.gov

    Hydrophobic Regions (HC): Aromatic rings and alkyl groups, such as the isopropyl group in 5-isopropylaminopyridine-2-amine, occupy hydrophobic pockets adjacent to the ATP binding site, contributing to affinity and selectivity. acs.orgnih.gov

    Aromatic Interactions (AI): The pyridine ring itself can engage in pi-stacking or other aromatic interactions within the active site. nih.gov

    A representative pharmacophore model for Janus Kinase 1 (JAK1) inhibitors includes one HBD, one HBA, and two hydrophobic centers, illustrating the typical features required for binding. nih.gov

    Development of QSAR Models for Predictive Biological Activity

    QSAR models provide mathematical equations that quantitatively predict the biological activity of compounds before their synthesis, saving significant time and resources. researchgate.net For aminopyridine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the aligned molecules. tandfonline.comnih.gov

    Several robust QSAR models have been developed for aminopyridine derivatives targeting various kinases:

    JNK-1 Inhibitors: A CoMFA model for aminopyridine carboxamide inhibitors of JNK-1 yielded a highly predictive model with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a strong correlation between the model's descriptors and the observed activity. nih.gov

    JAK2 Inhibitors: For a series of 2-aminopyridine (B139424) derivatives targeting JAK2, a CoMSIA model was developed with a q² of 0.641 and an r² of 0.992, demonstrating excellent predictive capability. tandfonline.com

    PLK1 Inhibitors: A hybrid 3D-QSAR study on aminopyrimidinyl pyrazole (B372694) analogs as Polo-like kinase 1 (PLK1) inhibitors also produced statistically significant CoMFA (q² = 0.628, r² = 0.905) and CoMSIA (q² = 0.580, r² = 0.895) models. mdpi.com

    The statistical significance of these models validates their use in predicting the activity of newly designed compounds.

    Table 2: Statistical Validation of 3D-QSAR Models for Aminopyridine Derivatives An interactive data table. You can sort, filter, and search the data.

    Target Kinase QSAR Method q² (Cross-validated r²) r² (Non-cross-validated) Reference
    JNK-1 CoMFA 0.585 0.988 nih.gov
    JAK2 CoMFA 0.606 0.919 tandfonline.com
    JAK2 CoMSIA 0.641 0.992 tandfonline.com
    PLK1 CoMFA 0.628 0.905 mdpi.com
    PLK1 CoMSIA 0.580 0.895 mdpi.com

    q² is a measure of the internal predictive ability of the model, while r² indicates the goodness of fit.

    Conformation-Activity Relationships

    The specific three-dimensional conformation a molecule adopts is critical for its interaction with a biological target. 3D-QSAR studies inherently analyze this relationship by correlating 3D fields with activity. The generated contour maps provide direct insight into the conformational requirements for potency. For example, a CoMFA map might show a green-colored region, indicating that sterically bulky substituents are favored at that position, while a yellow region would suggest that bulk is detrimental. nih.govmdpi.com

    A clear example of the importance of conformation comes from a study on JNK3 inhibitors. A series of highly planar aminopyrazole-based compounds were found to be very potent JNK3 inhibitors with over 2800-fold selectivity against the related kinase p38. nih.gov In contrast, a less rigid series of indazole-based inhibitors were potent against both kinases, demonstrating low selectivity. The planarity of the aminopyrazole scaffold allowed it to fit better into the smaller active site of JNK3, highlighting how conformational rigidity can be exploited to achieve selectivity. nih.gov

    Application of Fragment-Based Approaches in SAR Studies

    Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govyoutube.com This approach begins by screening libraries of small, low-molecular-weight "fragments" that typically bind with low affinity to the target. The binding modes of these initial hits are then determined, often by X-ray crystallography, and this structural information is used to "grow" or "link" the fragments into more potent, larger molecules. nih.govnih.gov

    The aminopyridine scaffold has been successfully identified and optimized using FBDD. In the discovery of inhibitors for β-secretase (BACE-1), an aminopyridine fragment was identified as a starting point because it bound to the key catalytic aspartic acid residues in the enzyme's active site. nih.gov Through structure-based design, this initial low-affinity fragment was elaborated by adding moieties that could occupy adjacent hydrophobic pockets. This "fragment growing" strategy led to the development of lead compounds with significantly improved potency, demonstrating the efficiency of building upon a well-anchored aminopyridine core. nih.gov

    Advanced Applications and Methodological Development of 5 Isopropylaminopyridine 2 Amine

    Ligand Chemistry in Coordination Complexes

    Aminopyridines are a significant class of N-donor ligands in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. The presence of both a pyridine (B92270) ring nitrogen and an exocyclic amino group allows them to act as monodentate or bidentate chelating ligands. The isopropylamino group at the 5-position and the amino group at the 2-position of the target compound suggest it would be a potent bidentate ligand, forming a stable five-membered chelate ring with a metal center.

    Synthesis and Characterization of Metal Adducts with Aminopyridine Ligands

    The synthesis of metal complexes with aminopyridine ligands is typically achieved through the reaction of a metal salt (e.g., chloride, acetate) with the ligand in a suitable solvent like ethanol (B145695) or methanol. For instance, Schiff base ligands derived from the condensation of aminopyridines with aldehydes readily form complexes with transition metals such as Cu(II) and Zn(II).

    The general procedure involves mixing stoichiometric amounts of the metal salt and the aminopyridine ligand, often with gentle heating or refluxing to ensure complete reaction. The resulting metal adducts can then be isolated as precipitates and purified by recrystallization.

    Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

    FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.

    NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution, although paramagnetic metals can cause significant peak broadening.

    UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry.

    Mass Spectrometry: To determine the molecular weight and confirm the stoichiometry of the complex.

    X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

    Thermal Analysis (TGA/DTG): To study the thermal stability of the complexes and identify the loss of solvent or ligand molecules upon heating.

    A study on Schiff bases derived from 5-nitropyridine-2-amine, a close analog, showed the formation of 2:1 ligand-to-metal ratio complexes with Cu(II) and Zn(II). It is highly probable that 5-Isopropylaminopyridine-2-amine would form similar stable complexes.

    Applications in Precursor Chemistry for Material Deposition

    Amine-containing compounds are valuable as precursors for the deposition of thin films and nanomaterials. For example, aminosilanes are used in Chemical Vapor Deposition (CVD) to create functionalized surfaces. In this process, the precursor is vaporized and reacts on a substrate surface to form a covalently bonded monolayer. The amine groups then provide sites for further functionalization.

    While there is no specific data on this compound, its structural features suggest potential as a precursor for depositing metal-containing thin films via CVD or Atomic Layer Deposition (ALD). A metal complex of this compound could be designed to have sufficient volatility and thermal stability to act as a single-source precursor. Upon thermal decomposition, this could lead to the deposition of metal oxides or nitrides, with the ligand's structure influencing the film's composition and properties.

    Catalysis by Amine Compounds (General Principles and Potential for this compound)

    Amine compounds are widely used as catalysts in organic synthesis. The lone pair of electrons on the nitrogen atom allows them to act as Lewis bases or nucleophiles. In the context of aminopyridines, the pyridine nitrogen can also participate in catalysis. Metal complexes of aminopyridine ligands have shown significant catalytic activity in various reactions, including oxidation and polymerization.

    The catalytic potential of this compound can be inferred from related systems. Iron(II) complexes bearing α-aminopyridine ligands have been demonstrated to catalyze oxidation reactions. Furthermore, aminopyridine iron(II) complexes can act as catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.

    The steric and electronic properties of the ligand are crucial. The electron-donating isopropyl group in this compound would increase the electron density on the pyridine ring and the amino groups, enhancing their basicity and coordinating ability. This increased electron donation could positively influence the activity of a metal-based catalyst by stabilizing higher oxidation states of the metal center during the catalytic cycle.

    A recent development in amine catalysis involves the use of streptocyanine intermediates, formed from the reaction of N-arylpyridiniums with a secondary amine catalyst, to achieve skeletal rearrangement of pyridine rings into benzene (B151609) rings. This highlights the versatile reactivity of pyridine derivatives in catalytic transformations.

    Analytical Method Development for Detection and Quantification of Analogs (excluding clinical applications)

    The detection and quantification of aminopyridine derivatives are important for environmental monitoring and quality control in industrial processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

    For aminopyridine analogs, which are typically polar and basic, reversed-phase HPLC is often used. However, their hydrophilic nature can lead to poor retention on standard C18 columns. To overcome this, several strategies are employed:

    Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics, such as Coresep 100 or Amaze SC, provide excellent retention and peak shape for polar basic compounds like aminopyridines without the need for ion-pairing reagents.

    LC-MS/MS: The use of mass spectrometry detection provides high sensitivity and selectivity, allowing for the reliable quantification of analytes at low concentrations. Mobile phases containing volatile buffers like ammonium (B1175870) formate (B1220265) are ideal as they are compatible with MS detection.

    A method for analyzing the isomers of aminopyridine in air samples involves collection on acid-coated filters, extraction with a basic solution, and analysis by GC with a nitrogen-phosphorus detector (GC-NPD).

    Developing a robust analytical method for this compound would likely involve HPLC coupled with UV or MS detection. An interactive table summarizing typical HPLC conditions for aminopyridine analogs is presented below.

    ParameterCondition 1: Mixed-Mode HPLC-UVCondition 2: HPLC-MS
    Column Amaze SC, 3.0x100 mm, 5 µmC18 or similar reversed-phase
    Mobile Phase 30% Acetonitrile, 50 mM Ammonium Formate (pH 3.0)Acetonitrile/Water gradient with 0.1% Formic Acid
    Flow Rate 0.6 mL/min0.4 mL/min
    Detection UV at 250 nmMass Spectrometry (ESI+)
    Typical Analytes Pyridine, 2-Aminopyridine (B139424), AnilineSubstituted Pyridine Derivatives
    Data derived from representative methods for aminopyridine analysis.

    Applications in Agrochemical Research (e.g., Herbicides, Fungicides - if pyridine derivatives are relevant)

    The pyridine ring is a critical scaffold in a vast number of commercial agrochemicals, including herbicides, fungicides, and insecticides. Their broad spectrum of biological activities and the ability to fine-tune their properties through substitution make them a cornerstone of pesticide research and development.

    For example, aminopyralid (B1667105) is a well-known herbicide from the picolinic acid class of synthetic auxins, which contains a 4-amino-3,6-dichloropyridine-2-carboxylic acid structure. Pyridine derivatives are also used as safeners to protect crops from the phytotoxic effects of herbicides.

    In the realm of fungicides, pyridine derivatives bearing azole units have shown significant antifungal potential. The mechanism of action for many of these compounds involves the inhibition of crucial fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51). The pyridine nitrogen can coordinate with the heme cofactor in such enzymes.

    Given the established importance of the aminopyridine scaffold, this compound represents a viable lead structure for agrochemical discovery. The specific substitution pattern could impart novel biological activity or a modified spectrum of action against various pests. Screening of this compound and its derivatives against fungal pathogens and for herbicidal activity would be a logical step in exploring its potential utility in agriculture.

    Agrochemical ClassExample Compound Containing a Pyridine MoietyPrimary Use
    Herbicides AminopyralidControl of broadleaf weeds
    Fungicides FosmanogepixAntifungal agent
    Insecticides SulfoxaflorInsecticide
    This table presents examples of commercial agrochemicals containing a pyridine ring to illustrate the importance of this chemical class.

    Future Research Directions and Outlook for 5 Isopropylaminopyridine 2 Amine

    Exploration of Novel Synthetic Pathways and Sustainable Synthesis

    While classical methods for the synthesis of aminopyridines are well-established, future research will undoubtedly focus on developing more innovative and sustainable pathways for producing 5-Isopropylaminopyridine-2-amine and its derivatives. The drive towards "green chemistry" necessitates the adoption of methods that are not only efficient in terms of yield but also minimize environmental impact.

    A significant area of exploration is the application of multicomponent one-pot reactions (MCRs) . These reactions, which combine three or more reactants in a single step to form a complex product, offer numerous advantages, including reduced solvent usage, minimal waste production, and high atom economy. nih.gov Research into MCRs for synthesizing substituted 2-aminopyridines has demonstrated the feasibility of producing diverse derivatives efficiently, often under solvent-free conditions. nih.govrsc.org Adapting these MCR strategies for the targeted synthesis of this compound could provide a more streamlined and environmentally benign production route compared to traditional multi-step syntheses.

    Another promising avenue is the use of pyridine (B92270) N-oxides as precursors. This approach has been shown to be a practical and efficient method for creating substituted 2-aminopyridines, even for derivatives that are difficult to synthesize using other methods. nih.gov The reaction often involves a mild, two-step process in a single pot, enhancing its practicality. nih.gov Further investigation could optimize this pathway for the specific substitution pattern of this compound.

    Future synthetic research will also emphasize sustainability by exploring:

    Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. rsc.org

    Flow chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability. acs.org

    Novel catalytic systems: The development of new, cheaper, and more environmentally friendly catalysts to replace traditional heavy-metal catalysts is a key goal.

    By focusing on these novel and sustainable synthetic strategies, future research can ensure that the production of this compound is both economically viable and environmentally responsible.

    Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

    Aminopyridines are recognized for their ability to interact with a wide range of biological targets, including enzymes and receptors, which underpins their diverse pharmacological effects. rsc.org A critical future direction for this compound is to move beyond preliminary biological screening and achieve a deep, molecular-level understanding of its interactions with specific biological macromolecules.

    This endeavor will involve identifying the precise cellular targets of the compound and elucidating the exact nature of the binding interactions. For other aminopyridine derivatives, advanced analytical techniques have been instrumental. For example, X-ray crystallography has been used to determine the co-crystal structure of aminopyridine-based inhibitors bound to their target enzymes, such as Trypanosoma cruzi CYP51 and human neuronal nitric oxide synthase (nNOS). nih.govnih.gov These studies reveal the specific amino acid residues involved in binding and the critical hydrogen bonds and steric interactions that determine binding affinity and selectivity. nih.gov

    Future research on this compound should aim to:

    Identify its primary biological target(s) through techniques like affinity chromatography or proteomic profiling.

    Utilize methods such as Surface Plasmon Resonance (SPR) to quantify the binding kinetics (association and dissociation rates) with its target protein. nih.gov

    Solve the co-crystal structure of the compound bound to its target to visualize the binding mode at an atomic resolution.

    A profound mechanistic understanding is not merely an academic exercise; it is the foundation for explaining the compound's observed biological activity and provides the essential blueprint for the rational design of second-generation analogues with improved potency and reduced off-target effects. nih.govslideshare.net

    Advanced Computational Modeling for Rational Design and Prediction

    The insights gained from mechanistic studies directly fuel the power of advanced computational modeling. Structure-based drug design has become an indispensable tool in modern medicinal chemistry, allowing researchers to design and evaluate new molecules in silico before committing to laborious and expensive chemical synthesis. nih.govacs.org For this compound, this represents a major avenue for future development.

    The process of rational design typically involves:

    Molecular Docking: Using the 3D structure of a biological target (obtained via crystallography or homology modeling), computational programs can simulate how this compound or its virtual derivatives fit into the target's active site. nih.govnih.gov This helps predict binding affinity and identify key interactions.

    Structure-Activity Relationship (SAR) Analysis: By computationally modeling a series of related compounds, researchers can understand how specific chemical modifications influence biological activity, guiding the design of more effective molecules.

    ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early-stage prediction helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

    For the aminopyridine class, computational approaches have already been successfully used to optimize screening hits into lead compounds with improved potency and better metabolic stability. nih.gov Applying these advanced computational models to this compound will enable a more focused and efficient discovery process, accelerating the journey toward analogues with optimized therapeutic potential.

    Diversification of Chemical Space through Library Synthesis and Screening

    To fully explore the potential of this compound, future research must extend beyond the single molecule to the creation and evaluation of a diverse collection of related analogues. This is achieved through the powerful combination of library synthesis and high-throughput screening (HTS) . nih.govyoutube.com

    The core idea is to use this compound as a central scaffold and systematically introduce a wide variety of chemical groups at different positions on the molecule. This process, often aided by parallel synthesis techniques, generates a "library" containing hundreds or thousands of distinct but structurally related compounds. nih.gov

    This library can then be subjected to HTS, where automated systems rapidly test every compound against a panel of biological targets. youtube.comnih.gov This approach offers several advantages:

    Discovery of New Activities: Screening against a broad range of targets can uncover entirely new and unexpected biological activities for the aminopyridine scaffold.

    Identification of "Hits": HTS can quickly identify "hit" compounds that show promising activity for a specific therapeutic area. youtube.com

    Rapid SAR Generation: The screening results from a diverse library provide a rich dataset for understanding structure-activity relationships, which feeds back into the rational design process.

    The development of HTS assays to determine not only activity but also properties like enantiomeric excess has further streamlined the discovery pipeline. nih.govnih.gov By creating and screening a chemical library based on the this compound structure, researchers can cast a wide net, significantly increasing the probability of discovering novel and valuable applications for this chemical class.

    Q & A

    Basic: What are the recommended synthetic routes for 5-Isopropylaminopyridine-2-amine, and how can purity be optimized?

    Answer:
    The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example:

    • Method A (Nucleophilic substitution): React 5-chloropyridin-2-amine with isopropylamine in DMF at 90°C for 1 hour, followed by column chromatography (≥95% purity) .
    • Method B (Buchwald-Hartwig amination): Use 5-bromopyridin-2-amine, isopropylamine, Pd(PPh₃)₄ (10 mol%), and Na₂CO₃ in DME:H₂O (10:1) at 150°C for 1 hour. Monitor reaction progress via TLC or HPLC .

    Purity Optimization:

    • Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
    • Recrystallization: Ethanol/water mixtures yield crystals with ≥99% purity (validate via ¹H NMR and LC-MS) .

    Basic: What spectroscopic techniques are critical for characterizing this compound?

    Answer:

    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.2 ppm, isopropyl group at δ 1.2–1.4 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 166.1342 for C₈H₁₃N₃) .
    • FT-IR: Identify NH₂ stretches (~3350 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .

    Advanced: How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

    Answer:
    The isopropyl group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions but improving regioselectivity. For example:

    • Suzuki-Miyaura Coupling: Electron-deficient aryl boronic acids react faster due to enhanced pyridine ring activation (yields drop from 85% to 60% with bulky boronic esters) .
    • DFT Calculations: The isopropyl group reduces electron density at the C5 position (Mulliken charge: −0.12 vs. −0.18 for unsubstituted analogs), favoring electrophilic substitutions .

    Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

    Answer:
    Discrepancies often arise from assay conditions or impurity profiles:

    • Case Study: Conflicting IC₅₀ values (10 μM vs. 25 μM in kinase inhibition assays) were traced to DMSO concentration differences (2% vs. 5%, causing compound precipitation) .
    • Mitigation:
      • Standardize solvent concentrations (<1% DMSO).
      • Validate purity via orthogonal methods (HPLC + NMR).
      • Use positive controls (e.g., staurosporine for kinase assays) .

    Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

    Answer:

    • ADMET Prediction: Use SwissADME or Schrödinger QikProp to estimate logP (experimental: 1.8 vs. predicted: 1.7), solubility (−2.1 logS), and CYP450 inhibition .
    • Molecular Docking: AutoDock Vina identifies binding poses in target proteins (e.g., kinase ATP pockets; RMSD <2.0 Å vs. crystallographic data) .

    Basic: What safety protocols are essential when handling this compound?

    Answer:

    • PPE: Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; LD₅₀ >2000 mg/kg in rats) .
    • Ventilation: Use fume hoods during synthesis (amine vapors irritate mucous membranes) .
    • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

    Answer:

    • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to enhance binding affinity (e.g., 10-fold improvement in IC₅₀ for kinase targets) .
    • Isosteric Replacement: Replace isopropyl with cyclopropylamine; evaluate via SPR (surface plasmon resonance) for binding kinetics .
    • In Vivo Validation: Use murine models with pharmacokinetic profiling (t₁/₂, Cmax) to prioritize lead compounds .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.